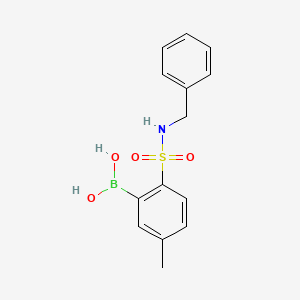

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Description

BenchChem offers high-quality 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(benzylsulfamoyl)-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO4S/c1-11-7-8-14(13(9-11)15(17)18)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16-18H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRKXIUUPXKKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674618 | |

| Record name | [2-(Benzylsulfamoyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-63-4 | |

| Record name | B-[5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzylsulfamoyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid (CAS No. 1072946-63-4), a key building block in modern medicinal chemistry. This document delves into its physicochemical properties, outlines plausible synthetic and purification strategies based on established methodologies for analogous compounds, and details robust analytical characterization techniques. Furthermore, it explores the significant potential of this molecule and its derivatives in drug discovery, with a particular focus on their role as enzyme inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction: The Rising Prominence of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have emerged as a privileged class of compounds in medicinal chemistry, transitioning from niche reagents to integral components of several FDA-approved drugs.[1][2] Their unique ability to form reversible covalent bonds with diols, particularly those found in the active sites of enzymes, has positioned them as powerful tools for designing potent and selective inhibitors.[2][3] The boronic acid moiety can mimic the tetrahedral transition state of substrate hydrolysis, leading to high-affinity binding to the target enzyme.[2]

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid belongs to the family of arylboronic acids, which are widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] The presence of the N-benzylsulfamoyl group introduces specific steric and electronic properties that can be exploited to fine-tune the binding affinity and selectivity of drug candidates. This guide will provide a detailed exploration of this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is fundamental for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1072946-63-4 | [4] |

| Molecular Formula | C₁₄H₁₆BNO₄S | [4] |

| Molecular Weight | 305.16 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO; sparingly soluble in water (predicted) | General knowledge |

| pKa | The boronic acid moiety typically has a pKa in the range of 8-9, which can be influenced by the electronic nature of the substituents. The sulfonamide proton is also acidic. | General knowledge |

Synthesis and Purification

Proposed Synthetic Pathway

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eMolecules 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid | 1072946-63-4 | Fisher Scientific [fishersci.com]

[5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid structure

An In-depth Technical Guide to [5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic Acid: Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of [5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid, a specialized arylboronic acid with significant potential in medicinal chemistry and drug development. We will dissect its molecular architecture, detailing the individual contributions of the boronic acid moiety, the N-benzylsulfonamide group, and the specific substitution pattern on the phenyl ring. This guide outlines a plausible, multi-step synthetic pathway with detailed protocols, grounded in established organic chemistry principles. Furthermore, it explores the compound's physicochemical properties and delves into its mechanistic potential as a therapeutic agent, particularly as a serine protease inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this promising class of molecules.

The Phenylboronic Acid Scaffold: A Foundation of Versatility

Phenylboronic acid and its derivatives represent a cornerstone of modern organic synthesis and medicinal chemistry.[1] The defining feature is the boronic acid group, -B(OH)₂, attached to a phenyl ring. The boron atom is sp²-hybridized, possessing an empty p-orbital, which imparts it with the characteristics of a mild Lewis acid.[2] This electronic nature allows boronic acids to engage in a variety of crucial chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3]

In the context of drug discovery, boronic acids have garnered immense interest for several reasons[4]:

-

Reversible Covalent Inhibition: They can form stable, yet reversible, covalent bonds with nucleophilic residues (like serine) in enzyme active sites.

-

Bioisosterism: The boronic acid group can act as a bioisostere of the carboxylic acid group, a common motif in biologically active molecules.[4]

-

Physicochemical Properties: They are generally stable, crystalline solids that are relatively easy to handle.[2][3]

-

Clinical Success: The approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, validated boronic acids as a viable pharmacophore, spurring further research and development.[4][5]

Structural Elucidation and Key Features

The structure of [5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid is a sophisticated assembly of functional groups, each contributing to its overall chemical personality and potential biological activity.

Caption: 2D structure of the title compound.

-

The Boronic Acid Moiety (-B(OH)₂): This is the primary reactive center for potential enzymatic interactions. In aqueous solution, it exists in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[6] The Lewis acidity of the boron atom is the key to its ability to accept a lone pair from a nucleophile, such as the hydroxyl group of a serine residue in a protease.

-

The N-Benzylsulfonamide Group (-SO₂NHCH₂Ph): This group is critically important for two reasons. Firstly, it is a strong electron-withdrawing group. Its placement at the ortho position to the boronic acid significantly lowers the pKa of the boronic acid. While unsubstituted phenylboronic acid has a pKa of about 8.8, sulfonamide-substituted analogs can have pKa values closer to physiological pH (7.1-7.4).[7] This is crucial, as the more acidic nature facilitates the formation of the tetrahedral boronate species, which is often the more active form for enzyme inhibition under biological conditions. Secondly, the benzyl group provides a large, hydrophobic substituent that can engage in specific interactions (e.g., van der Waals, π-stacking) within an enzyme's binding pocket, contributing to affinity and selectivity.

-

The 5-Methyl Group (-CH₃): This small alkyl group at the meta position relative to the sulfonamide provides steric bulk and modifies the electronic properties of the phenyl ring, which can fine-tune the molecule's binding affinity and pharmacokinetic profile.

Physicochemical Properties

| Property | Estimated Value / Description | Rationale / Source Analog |

| Molecular Formula | C₁₄H₁₆BNO₄S | Based on structural components. |

| Molecular Weight | 317.16 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for crystalline phenylboronic acids.[2] |

| pKa | ~7.0 - 7.5 | The presence of a strong electron-withdrawing sulfonamide group significantly lowers the pKa from the baseline of ~8.8 for phenylboronic acid.[7] |

| Solubility | Soluble in polar organic solvents (DMSO, MeOH, THF); sparingly soluble in water. | General property of substituted phenylboronic acids.[2] |

| Hydrogen Bond Donors | 3 (two from -B(OH)₂, one from -NH-) | Based on structure; similar to analogs like C₇H₉BFNO₂[8]. |

| Hydrogen Bond Acceptors | 4 (four from -SO₂ and -B(OH)₂) | Based on structure; similar to analogs like C₇H₉BFNO₂S[9]. |

Proposed Synthetic Pathway

The synthesis of this molecule can be logically achieved through a multi-step process starting from a commercially available precursor. The key transformations are the formation of the sulfonamide bond and the introduction of the boronic acid group.

Caption: Proposed synthetic workflow for the title compound.

Experimental Protocol (Hypothetical)

Step 3: Synthesis of N-Benzyl-2-bromo-4-methylbenzenesulfonamide

-

In a round-bottom flask under an inert atmosphere (N₂), dissolve 2-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1M HCl (aq) and transfer to a separatory funnel.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Causality: Pyridine acts as a base to neutralize the HCl byproduct of the amidation reaction, driving the reaction forward. The aqueous workup removes excess pyridine and other water-soluble impurities.

-

Step 4: Synthesis of [5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid

-

In a flame-dried, three-neck flask under a strict inert atmosphere (Argon), dissolve N-benzyl-2-bromo-4-methylbenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, maintaining the temperature below -70°C. Stir for 1 hour at -78°C.

-

To the resulting aryllithium species, add triisopropyl borate (B(OⁱPr)₃, 1.5 eq) dropwise, again maintaining the low temperature.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction to 0°C and carefully quench by adding 2M HCl (aq) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude boronic acid. Purification can be achieved by recrystallization.

-

Causality: This is a classic lithium-halogen exchange followed by borylation.[7] Anhydrous and inert conditions are absolutely critical as both n-BuLi and the intermediate aryllithium are extremely reactive towards water and oxygen. The low temperature (-78°C) is required to prevent side reactions. The final acidic hydrolysis step is necessary to convert the triisopropyl boronate ester intermediate into the desired boronic acid.[3]

-

Mechanistic Insights and Applications in Drug Discovery

The primary therapeutic hypothesis for this molecule is its function as a serine protease inhibitor. Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making them attractive drug targets.

Mechanism of Serine Protease Inhibition

The mechanism involves the boronic acid acting as a transition-state analog.

-

Initial Binding: The inhibitor docks into the enzyme's active site. The N-benzylsulfonamide and methylphenyl groups engage with the S1, S2, etc. specificity pockets of the protease through hydrophobic and other non-covalent interactions.

-

Nucleophilic Attack: The catalytic serine's hydroxyl group (-CH₂OH) in the active site performs a nucleophilic attack on the electrophilic boron atom of the boronic acid.

-

Formation of a Tetrahedral Adduct: This attack results in the formation of a stable, tetrahedral boronate species, which is covalently bonded to the serine residue. This complex mimics the tetrahedral intermediate of peptide bond hydrolysis, but is significantly more stable, effectively "trapping" the enzyme in an inactive state. The reaction is reversible, a desirable property for many drug applications.

Caption: Simplified mechanism of serine protease inhibition.

The design of our title compound is well-suited for this role. The sulfonamide group lowers the pKa, increasing the concentration of the reactive tetrahedral boronate at physiological pH, while the benzyl and methyl groups serve as "specificity elements" to target particular proteases.

Conclusion

[5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid is a rationally designed molecule that leverages the unique chemical properties of the boronic acid functional group. Its structure, featuring a pKa-lowering sulfonamide and specificity-conferring substituents, makes it a compelling candidate for investigation as a serine protease inhibitor. The synthetic pathways to access this compound are well-established in the literature for related analogs. This guide provides a foundational understanding of its structure, synthesis, and mechanistic potential, offering a strong starting point for further research and development in medicinal chemistry.

References

- Wikipedia. Phenylboronic acid. [URL: https://en.wikipedia.org/wiki/Phenylboronic_acid]

- PubChem. (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53216381]

- ChemicalBook. Phenylboronic acid:Synthesis,reactions. [URL: https://www.chemicalbook.

- G. S. C. C. de Souza, et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/26/19/5847]

- University of Toronto. Synthesis and applications of aminoboronic acids. [URL: https://tspace.library.utoronto.ca/handle/1807/102919]

- T. T. T. Ho, et al. (2015). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [URL: https://www.mdpi.com/journal/polymers]

- W. Li, et al. (2006). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2553338/]

- S. Das, et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9312159/]

- J. Plescia & N. Moitessier (2020). Design and discovery of boronic acid drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32302879/]

- G. S. C. C. de Souza, et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8507722/]

- ChemicalBook. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/149104-88-1_1HNMR.htm]

- B. E. Collins, et al. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23441105/]

- M. Baranczewski, et al. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [URL: https://www.mdpi.com/1422-0067/19/1/253]

- PubChem. [5-fluoro-2-(methylamino)phenyl]boronic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/125469691]

Sources

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [5-Fluoro-2-(methylamino)phenyl]boronic acid | C7H9BFNO2 | CID 125469691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, molecules that possess multiple, distinct functional groups are of paramount importance. 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is one such molecule, incorporating a boronic acid moiety, a sulfonamide linkage, and aromatic scaffolds. This unique combination makes it a valuable building block and a subject of interest for various advanced applications. The boronic acid group is renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to reversibly bind with diols, forming the basis for chemical sensors.[1][2][3] Concurrently, the sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its chemical stability and hydrogen bonding capabilities.[4]

This guide provides a comprehensive technical overview of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, outline a representative synthetic workflow, explore its key applications with detailed protocols, and discuss its potential as a versatile tool in scientific discovery.

Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is a solid material at room temperature, and its key identifiers and properties are summarized below. The exact molecular weight is 305.16 g/mol , derived from its molecular formula, C14H16BNO4S.[5][6]

| Property | Value | Source(s) |

| Molecular Formula | C14H16BNO4S | [5] |

| Molecular Weight | 305.16 g/mol | [5][6] |

| CAS Number | 1072946-63-4 | [5][6] |

| Synonyms | [5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid | [7] |

| Appearance | White to off-white solid (typical) | N/A |

| Purity | Typically ≥97% | N/A |

Synthesis and Mechanistic Insights

The synthesis of multi-substituted aromatic compounds like 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid requires a regioselective strategy. A plausible and common synthetic approach involves the ortho-directed metallation of a pre-formed sulfonamide, followed by quenching with a boron electrophile. This strategy leverages the directing ability of the sulfonamide group to achieve borylation at the desired position.

Representative Synthetic Workflow

The following diagram illustrates a logical synthetic pathway, starting from commercially available 4-methylbenzenesulfonyl chloride.

Caption: General workflow for synthesizing the target compound.

Causality Behind Experimental Choices:

-

Step 1: The reaction of a sulfonyl chloride with a primary amine is a robust and high-yielding method for creating the foundational sulfonamide bond. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

-

Step 2: The key regioselective step. The sulfonamide group is a powerful ortho-directing group. The lithium atom of the organolithium reagent (like n-BuLi) is coordinated by the oxygen atoms of the sulfonyl group, which positions the butyl anion to deprotonate the adjacent ortho-proton on the aromatic ring. This is performed at low temperatures (-78 °C) to prevent side reactions and degradation of the lithiated intermediate.

-

Step 3: Triisopropyl borate is used as the boron source. It is a mild electrophile that readily reacts with the lithiated intermediate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid product.

Key Applications in Research & Development

The dual functionality of this molecule makes it a versatile building block, particularly in the construction of complex organic molecules and as a potential therapeutic agent.

Role in Suzuki-Miyaura Cross-Coupling

The primary application for many phenylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between aryl groups. In this context, 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid serves as the organoboron partner, ready to be coupled with an aryl halide or triflate.

The general catalytic cycle is depicted below:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling the title compound with a generic aryl bromide.

-

Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid (1.0 eq.), the desired aryl bromide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2-3 eq.).

-

Solvent Addition: Add a degassed solvent mixture. A common system is a 3:1 mixture of Dioxane and Water.

-

Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 110 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired biaryl product.

Potential as a β-Lactamase Inhibitor Analog

The structural combination of a boronic acid and a sulfonamide is particularly interesting in the field of antibacterial research. Boronic acids are known transition-state analog inhibitors of serine proteases, including bacterial β-lactamases, which are key enzymes responsible for antibiotic resistance.[1] The sulfonamide moiety can mimic the canonical carboxamide found in many β-lactam antibiotics and can form crucial hydrogen bonds within the enzyme's active site.[1][8]

Research into sulfonamide boronic acids has shown they can act as potent inhibitors of β-lactamases like AmpC, with some analogs exhibiting Kᵢ values in the nanomolar range.[1][8] The benzyl group and methyl group on the phenyl ring of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid would serve to probe specific hydrophobic pockets within the enzyme active site, potentially influencing binding affinity and selectivity. While specific inhibitory data for this exact compound is not publicly available, its structure represents a logical starting point for a fragment-based drug design campaign in this area.

Handling, Storage, and Safety

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents. Boronic acids can be susceptible to dehydration to form boroxines or degradation via protodeboronation under harsh conditions.

-

Safety: The compound is classified as an irritant. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete hazard information.

Conclusion

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its precise molecular weight of 305.16 g/mol and well-defined structure make it a reliable component for constructing complex molecular architectures via Suzuki-Miyaura coupling. Furthermore, its inherent structural motifs—the boronic acid and the sulfonamide—position it as an intriguing candidate for development as an enzyme inhibitor, particularly in the ongoing battle against antibiotic resistance. This guide has provided the foundational knowledge for researchers to confidently incorporate this versatile compound into their discovery workflows.

References

-

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid | 1072946-63-4. ChemicalBook.

-

(2-(N-Benzylsulfamoyl)-5-Methylphenyl)Boronic Acid. Parchem.

-

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid | 1072946-63-4. eMolecules.

-

Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. National Institutes of Health (NIH).

-

Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Royal Society of Chemistry (RSC).

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.

Sources

- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid | 1072946-63-4 [chemicalbook.com]

- 6. eMolecules 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid | 1072946-63-4 | Fisher Scientific [fishersci.com]

- 7. parchem.com [parchem.com]

- 8. files.docking.org [files.docking.org]

An In-Depth Technical Guide to the Physical Properties of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids (PBAs) represent a versatile and indispensable class of compounds with profound applications across synthetic, medicinal, and materials chemistry.[1] Their utility as key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the construction of carbon-carbon bonds.[2][3] Beyond synthesis, their unique ability to form reversible covalent bonds with diols makes them critical components in the design of sensors and drug delivery systems.[1][2]

This technical guide focuses on a specific, highly functionalized derivative: 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid . The presence of a sulfonamide moiety, in conjunction with the boronic acid group, introduces structural complexity and potential for diverse chemical interactions, making a thorough understanding of its physical properties essential for its effective application. For professionals in drug development, these properties govern critical parameters such as solubility, stability, and formulation feasibility. For synthetic chemists, they dictate reaction conditions, purification strategies, and material handling.

This document provides a comprehensive analysis of the core physicochemical properties of this compound, outlines authoritative experimental protocols for their determination, and discusses the direct implications of these properties for research and development.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is the foundation for interpreting its physical properties. The key identifiers for 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | [2-(Benzylsulfamoyl)-5-methylphenyl]boronic acid | N/A |

| CAS Number | 1072946-63-4 | [4][5][6][7][8] |

| Molecular Formula | C₁₄H₁₆BNO₄S | [4][8] |

| Molecular Weight | 305.16 g/mol | [4] |

The molecule's architecture incorporates a central tolyl group substituted with a boronic acid at the 1-position and an N-benzylsulfamoyl group at the 2-position. This ortho-substitution pattern creates steric hindrance around the boron center, which can influence its reactivity and intermolecular interactions.

Core Physicochemical Properties

Melting Point and Thermal Stability

The melting point is a critical parameter that provides insights into the purity, crystalline structure, and thermal stability of a compound. A sharp, well-defined melting range is indicative of high purity, whereas a broad range often suggests the presence of impurities or multiple crystalline forms (polymorphs).

While a specific, experimentally verified melting point for 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid (CAS 1072946-63-4) is not available in peer-reviewed literature, data for the isomeric compound, 5-(N-Benzylsulfamoyl)-2-methylphenylboronic acid (CAS 871329-73-6), shows a melting point of 118-122 °C .[9] This value can serve as a rough estimate, but significant variation is possible due to differences in crystal packing and intermolecular interactions arising from the altered substitution pattern.

Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC) For pharmaceutical and research-grade compounds, Differential Scanning Calorimetry (DSC) is the gold-standard for thermal analysis, superseding traditional melting point apparatus.[10] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] This provides not only a precise melting point (typically reported as the onset temperature of the melting endotherm) but also reveals other critical thermal events such as crystallization, decomposition, and polymorphic transitions, offering a more complete thermodynamic profile of the material.[12]

Experimental Protocol: Melting Point Determination by DSC This protocol describes a self-validating system for the accurate determination of melting point and other thermal transitions.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy and reliability of the measurements.

-

Sample Preparation: Accurately weigh 2-3 mg of the dried compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sample loss.

-

Reference Preparation: Prepare an empty, crimped aluminum pan to serve as the reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.[10]

-

Data Acquisition: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).[13]

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C). The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. Integrate the peak area to determine the heat of fusion (ΔHfus).

Solubility Profile

Solubility is a determinative physical property, especially in drug development where it directly impacts bioavailability, and in chemical synthesis where it dictates the choice of reaction solvents and purification methods. The structure of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid contains both polar (boronic acid, sulfonamide) and non-polar (benzyl, methylphenyl) functionalities, suggesting a nuanced solubility profile. It is expected to be soluble in polar organic solvents like ethers, ketones, and chloroform, and poorly soluble in non-polar hydrocarbons.[2][14][15]

Causality Behind Experimental Choice: Shake-Flask Method The equilibrium shake-flask method is a widely accepted, robust technique for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid compound and the solvent, providing a reliable measure of the saturation concentration.

Experimental Protocol: Equilibrium Solubility Determination

-

System Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, methanol, acetone, acetonitrile, toluene). The presence of excess solid is crucial for ensuring saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed in the temperature bath for at least 2 hours, or centrifuge the samples, to allow the excess solid to settle.

-

Sample Extraction: Carefully extract an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Quantification: Dilute the aliquot with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

Spectroscopic Profile (Theoretical)

Spectroscopic analysis is fundamental for confirming the chemical structure and purity of a synthesized compound. While experimental spectra for this specific molecule are not publicly available, a theoretical prediction based on its structure provides valuable guidance for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the tolyl and benzyl rings (typically in the 7.0-8.0 ppm range). A singlet corresponding to the methyl group (CH₃) would appear upfield (around 2.0-2.5 ppm). The methylene protons (CH₂) of the benzyl group would likely appear as a singlet or doublet around 4.0-4.5 ppm. The labile protons of the sulfonamide (N-H) and boronic acid (O-H) groups would produce broad singlets with variable chemical shifts depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will be complex, showing distinct signals for all 14 carbon atoms. Aromatic carbons will resonate in the 120-140 ppm region. The methyl carbon will be upfield (~20 ppm), and the benzyl methylene carbon will be around 45-55 ppm. The carbon atom attached to the boron (C-B) will have a characteristic chemical shift.

-

FT-IR: The infrared spectrum will be characterized by strong absorptions corresponding to the key functional groups. Expect to see broad O-H stretching from the boronic acid (~3200-3500 cm⁻¹), N-H stretching from the sulfonamide (~3300 cm⁻¹), strong asymmetric and symmetric S=O stretching (~1350 and 1160 cm⁻¹, respectively), and B-O stretching (~1300-1400 cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 306.0962.

Implications for Research and Drug Development

The physical properties of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid have direct and significant consequences for its practical application.

-

For Synthetic Chemists: The anticipated solubility in polar aprotic solvents makes it well-suited for use in common reaction media for Suzuki-Miyaura couplings.[16] The melting point provides a benchmark for assessing the purity of synthesized batches and indicates its thermal stability, guiding decisions on reaction temperatures and storage conditions. Boronic acids are known to undergo thermal dehydration to form cyclic trimeric anhydrides known as boroxines, a process that can be influenced by temperature and the presence of water.[2]

-

For Drug Development Professionals: The solubility profile is a primary determinant of a potential drug candidate's dissolution rate and subsequent oral bioavailability. Poor aqueous solubility would necessitate formulation strategies such as micronization or the use of solubility enhancers. The sulfonamide group is a well-known pharmacophore that can engage in hydrogen bonding with biological targets, while the boronic acid can form covalent bonds with active site serine residues in certain enzymes. The compound's thermal stability, as determined by DSC, is critical for assessing its shelf-life and suitability for manufacturing processes that involve heating, such as hot-melt extrusion.

Conclusion

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is a multifunctional molecule whose utility in research and development is intrinsically linked to its physical properties. This guide has established its fundamental chemical identity and provided a predictive overview of its thermal stability, solubility, and spectroscopic characteristics. By outlining standardized, self-validating experimental protocols for DSC and solubility determination, this document equips researchers with the necessary framework to empirically characterize this compound. A thorough experimental investigation of these properties is a prerequisite for unlocking its full potential in either advanced organic synthesis or the intricate process of drug discovery.

References

- Hall, D. G. (Ed.). (2011).

-

Molbase. (n.d.). [2-(benzylsulfamoyl)-5-methylphenyl]boronic acid. Retrieved from [Link]

- Domagała, S., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

- Domagała, S., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 833–846.

- Gavan, T. L., et al. (2013). Evaluation of USP melting point standards by differential scanning calorimetry. Pharmaceutical Forum, 39(5).

-

Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

- de Oliveira, M. A., et al. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 42(4), 535-542.

-

Assay Depot. (2024). SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]

- Jardon, M. A., et al. (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

-

ChemWhat. (n.d.). 5-(N-BENZYLSULFAMOYL)-2-METHYLPHENYLBORONIC ACID. Retrieved from [Link]

- Google Patents. (1998). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Chemistry LibreTexts. (2021). 11: Solubility and Borax (Experiment). Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (a) variously substituted phenylboronic acid.... Retrieved from [Link]

Sources

- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 4. 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid | 1072946-63-4 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. molbase.com [molbase.com]

- 7. 1072946-63-4 Cas No. | 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid | Apollo [store.apolloscientific.co.uk]

- 8. 2-(n-benzylsulfamoyl)-5-methylphenylboronic acid,(CAS# 1072946-63-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. chemwhat.com [chemwhat.com]

- 10. scielo.br [scielo.br]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

commercial suppliers of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

An In-depth Technical Guide to 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid: From Commercial Sourcing to Advanced Application

Introduction

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid (CAS No: 1072946-63-4) is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1][2] With a molecular formula of C₁₄H₁₆BNO₄S and a molecular weight of approximately 305.16 g/mol , its structure incorporates a boronic acid moiety, a sulfonamide linker, and benzyl and methyl groups.[2] This unique combination of functional groups makes it a highly valuable reagent, particularly for constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid. It moves beyond a simple product description to offer field-proven insights into supplier evaluation, stringent quality control, practical applications, and safe handling protocols, ensuring its effective and reproducible use in the laboratory.

Part 1: Commercial Sourcing and Supplier Evaluation

The reliable sourcing of high-purity starting materials is the foundation of successful research. 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is available from several specialized chemical suppliers.

Identified Commercial Suppliers

A survey of the chemical market indicates that this compound can be procured from various sources, often catering to different scales, from research and development quantities to bulk manufacturing. Notable suppliers include:

| Supplier | CAS Number | Available Quantities | Notes |

| Parchem | 1072946-63-4 | Bulk, FCL/TL, Pallet, Drum, R&D | A supplier specializing in specialty chemicals, offering a range of packaging options.[1] |

| Combi-Blocks | 1072946-63-4 | Gram-scale (e.g., 1g) | Available through distributors like Fisher Scientific, focusing on building blocks for combinatorial chemistry.[3] |

| ChemicalBook | 1072946-63-4 | Varies by listing | An online directory that aggregates listings from various international suppliers.[2] |

| eMolecules | 1072946-63-4 | Gram-scale | A search and sourcing platform for chemicals, often used for R&D quantities.[3] |

Expertise & Experience: A Framework for Supplier Vetting

Selecting a supplier should not be based solely on price and availability. For a functionally sensitive molecule like an arylboronic acid, a rigorous evaluation process is critical to mitigate risks of project delays and irreproducible results.

Causality in Supplier Choice: The synthetic route and purification process used by a manufacturer directly impact the impurity profile of the final product. Residual catalysts (e.g., palladium), unreacted starting materials, or deboronated by-products can interfere with subsequent reactions or introduce toxicity. Therefore, a dialogue with the potential supplier is essential.

Key Vetting Questions:

-

Certificate of Analysis (CoA): Is a batch-specific CoA available? Does it detail the purity (e.g., by HPLC and NMR) and the methods used?

-

Impurity Profile: Can they provide data on common process-related impurities, especially the corresponding deboronated arene?

-

Batch-to-Batch Consistency: What measures are in place to ensure consistency between different production lots?

-

Material Stability: Have they performed stability studies? Can they provide data on degradation under recommended storage conditions?

The following workflow diagram illustrates a robust process for qualifying a new supplier for this critical reagent.

Caption: A logical workflow for qualifying commercial suppliers.

Part 2: Quality Control and Analytical Methodologies

Arylboronic acids are notoriously prone to degradation, making robust analytical control a non-negotiable aspect of their use. Their analysis presents unique challenges due to facile hydrolysis to the boronic acid and potential for protodeboronation.[4][5][6]

The Challenge: Hydrolysis and Stability

The boronic acid moiety can readily undergo dehydration to form cyclic boroxine anhydrides or react with diols. More critically, pinacol esters of boronic acids, while more stable for storage, are susceptible to hydrolysis back to the boronic acid, especially under typical reversed-phase HPLC conditions (aqueous mobile phases).[5][6] This on-column degradation can lead to inaccurate purity assessments, showing artifactual impurities that are not present in the solid sample.

Trustworthiness: A Self-Validating HPLC Protocol

To ensure analytical accuracy, the chosen method must stabilize the analyte. Based on established strategies for analyzing reactive boronic esters and acids, the following protocol is recommended.[6]

Objective: To determine the purity of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid while preventing its on-column degradation.

Methodology: Reversed-Phase HPLC with Aprotic Diluent

-

Sample Preparation (The Critical Step):

-

Rationale: Using a non-aqueous, aprotic solvent prevents premature hydrolysis of the analyte before injection.

-

Protocol: Accurately weigh approximately 5 mg of the boronic acid into a volumetric flask. Dissolve and dilute to volume with acetonitrile . Do not use aqueous diluents like water or methanol/water mixtures.

-

-

Chromatographic Conditions:

-

Column: A robust C18 column (e.g., XTerra MS C18) is a suitable starting point.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to a basic pH (e.g., 10-11) with ammonium hydroxide.

-

Rationale: A high pH mobile phase can help deprotonate the boronic acid, altering its retention and, in some cases, improving stability and peak shape. For highly sensitive compounds, minimizing water and using ion-pairing reagents may be necessary.[6]

-

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a high aqueous composition to retain the polar boronic acid, then ramp up the organic phase to elute. A typical starting gradient might be 5-95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

-

System Validation:

-

Inject the sample multiple times at the beginning of the sequence to ensure the system is equilibrated and results are reproducible.

-

Analyze a known standard, if available, to confirm retention time and peak identity.

-

Comprehensive Characterization

Beyond HPLC, a full characterization suite is necessary to confirm the identity and structure of the material.

| Technique | Purpose | Key Parameters to Observe |

| ¹H NMR | Structural Confirmation & Purity | Absence of signals from starting materials or deboronated species. Correct integration of aromatic, benzyl, and methyl protons. |

| ¹³C NMR | Carbon Skeleton Confirmation | Correct number of signals corresponding to the 14 carbons in the structure. |

| Mass Spec (MS) | Molecular Weight Verification | A molecular ion peak corresponding to [M+H]⁺ or [M-H]⁻. |

| FT-IR | Functional Group Analysis | Characteristic stretches for B-OH, S=O (sulfonamide), and N-H bonds. |

The following diagram outlines a comprehensive workflow for the quality assurance of an incoming batch of the reagent.

Caption: A standard workflow for incoming raw material QC.

Part 3: Applications in Drug Discovery and Organic Synthesis

The primary utility of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions.[7] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, making it a cornerstone of pharmaceutical synthesis.

The Suzuki-Miyaura Coupling

Mechanism & Rationale: The reaction involves the coupling of an organoboron compound (like our title molecule) with an organohalide (or triflate) using a palladium catalyst and a base. The sulfonamide and benzyl functionalities within the molecule can serve as important pharmacophoric elements or as handles for further chemical modification.

The general workflow for employing this reagent in a Suzuki coupling is depicted below.

Caption: A typical experimental workflow for a Suzuki coupling.

Part 4: Safe Handling, Storage, and Disposal

While specific safety data for this exact compound is limited, general principles for handling arylboronic acids should be strictly followed. These compounds are typically classified as irritants.[8]

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust.[9][10] Ensure that an eyewash station and safety shower are readily accessible.[9]

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Storage and Stability

-

Conditions: To maintain product quality, store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Some boronic acids benefit from refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from air and moisture.[9]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

Summary of Safety Considerations

| Hazard Category | Precautionary Statement | Reference |

| Skin Irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | |

| Eye Irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

| Respiratory Irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | |

| Handling | Avoid ingestion and inhalation. Avoid dust formation. | [9] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Conclusion

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is a potent synthetic tool for researchers engaged in the complex task of drug discovery and development. Its successful application, however, is contingent upon a thorough understanding of its entire lifecycle in the lab—from diligent supplier selection and rigorous analytical validation to its precise use in synthesis and adherence to strict safety protocols. By integrating the expert-driven insights and systematic workflows presented in this guide, scientists can harness the full potential of this valuable reagent, ensuring both the integrity of their research and the safety of their laboratory environment.

References

-

Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]

-

Chem-Space. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

ChemWhat. 5-(N-BENZYLSULFAMOYL)-2-METHYLPHENYLBORONIC ACID CAS#: 871329-73-6. [Link]

- Google Patents.

-

ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

-

PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

-

RSC Publishing. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. [Link]

-

eScholarship. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid | 1072946-63-4 [chemicalbook.com]

- 3. eMolecules 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid | 1072946-63-4 | Fisher Scientific [fishersci.com]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. researchgate.net [researchgate.net]

- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemwhat.com [chemwhat.com]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Structural Elucidation of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic Acid Utilizing NMR and Mass Spectrometry

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is a compound of interest, belonging to a class of molecules—arylboronic acids and sulfonamides—that are prevalent in medicinal chemistry. Boronic acids are crucial building blocks in Suzuki couplings and can act as serine protease inhibitors, while the sulfonamide moiety is a well-established pharmacophore. The combination of these functionalities in a single molecule presents unique analytical challenges and necessitates a robust, multi-faceted approach for unambiguous structural verification.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid. Rather than merely presenting data, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the specific challenges posed by this molecule. Every protocol described herein is designed as a self-validating system, ensuring scientific integrity and trustworthiness in your analytical outcomes.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For boronic acids, the choice of ionization technique and experimental conditions is critical to avoid common pitfalls such as dehydration and the formation of cyclic anhydrides (boroxines).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A high-resolution mass spectrum is essential for confirming the elemental formula of the target compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, particularly in the negative ion mode, which can readily deprotonate the acidic boronic acid or sulfonamide N-H group.

Instrumentation:

-

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

An Ultra-High-Performance Liquid Chromatography (UHPLC) system for sample introduction.

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid in methanol. From this, create a dilute solution of 10 µg/mL in 50:50 (v/v) methanol/water[1].

-

Chromatographic Separation (Optional but Recommended):

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18).

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to ensure the compound is well-resolved from any impurities. A rapid gradient can be employed for high-throughput analysis[2][3].

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry Conditions (Negative ESI Mode):

-

Ionization Mode: ESI-

-

Capillary Voltage: 2.5-3.5 kV.

-

Sampling Cone Voltage: 20-40 V.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Acquisition Mode: Full scan from m/z 50-1000.

-

Rationale for Experimental Choices:

-

Negative ESI Mode: Boronic acids can be challenging to ionize in positive mode without derivatization. The acidic nature of the B(OH)₂ and N-H protons makes them amenable to deprotonation, leading to a strong [M-H]⁻ ion in negative mode[4].

-

UHPLC-MS: Coupling with a UHPLC system helps to separate the analyte from potential impurities and salts that could suppress ionization. The use of ammonium acetate helps to maintain a stable spray and promotes the formation of the desired ion[2][3].

-

High Resolution: This is non-negotiable for confirming the elemental composition. The expected mass of the [M-H]⁻ ion for C₁₄H₁₆BNO₄S is 304.0827 (monoisotopic), considering the most abundant isotopes (¹¹B, ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). High-resolution instrumentation can provide mass accuracy within 5 ppm, which is crucial for confident formula assignment.

Predicted Mass Spectrum and Fragmentation

Expected Molecular Ion: In negative ESI mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻, at m/z 304.0827.

Tandem Mass Spectrometry (MS/MS) and Expected Fragmentation: To gain further structural information, a tandem mass spectrometry (MS/MS) experiment should be performed on the [M-H]⁻ precursor ion. The fragmentation pattern can provide valuable clues about the compound's structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z (Monoisotopic) | Description |

| [M-H]⁻ | 304.0827 | Deprotonated parent molecule. |

| [M-H-H₂O]⁻ | 286.0721 | Loss of a water molecule from the boronic acid moiety. |

| [M-H-SO₂]⁻ | 240.1041 | A characteristic fragmentation for aromatic sulfonamides is the extrusion of SO₂[5]. This rearrangement provides strong evidence for the sulfonamide group. |

| [C₇H₇]⁺ (in positive mode) | 91.0548 | Cleavage of the N-benzyl bond would lead to the formation of the tropylium ion, a very stable carbocation, which would be a prominent peak in positive ion mode MS/MS. |

| [C₇H₈BNO₂S]⁻ | 197.0293 | Cleavage of the benzyl group from the sulfonamide nitrogen. |

Visualization of the Mass Spectrometry Workflow:

Caption: Workflow for HRMS analysis of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid.

Part 2: NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity and chemical environment of atoms. For boronic acids, obtaining high-quality spectra can be challenging due to the tendency of the boronic acid moiety to form oligomeric species (primarily cyclic trimers known as boroxines), which can lead to broad and poorly resolved signals.

Experimental Protocols: ¹H, ¹³C, and ¹¹B NMR

The choice of solvent is paramount to overcoming the issue of oligomerization. Protic solvents like deuterated methanol (CD₃OD) can break up the boroxine trimers by forming solvent adducts, resulting in sharper, more interpretable spectra[6].

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated methanol (CD₃OD).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

¹¹B NMR Acquisition (Recommended):

-

Acquire a one-dimensional boron-11 spectrum. This is a highly informative experiment for confirming the presence and electronic environment of the boron atom[2][7].

-

The chemical shift of ¹¹B is sensitive to the hybridization state (sp² for the trigonal acid vs. sp³ for a tetrahedral boronate ester or adduct)[2].

-

-

2D NMR (Optional but highly recommended for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons.

-

Rationale for Experimental Choices:

-

CD₃OD as Solvent: As mentioned, this protic solvent disrupts the formation of boroxine trimers, leading to monomeric species in solution and thus sharper NMR signals. A drawback is that the acidic protons of the B(OH)₂ group and the N-H of the sulfonamide will exchange with the deuterium of the solvent and will likely not be observed[6].

-

¹¹B NMR: This experiment provides direct evidence for the boronic acid functionality. A chemical shift in the range of δ 28-33 ppm is expected for a trigonal arylboronic acid[2][7].

Predicted NMR Spectra and Interpretation

Based on the structure of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid and known chemical shift effects of its constituent functional groups, we can predict the approximate chemical shifts and coupling patterns.

Table 2: Predicted ¹H NMR Data (in CD₃OD, 400 MHz)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.0 | d | 1H | Ar-H (ortho to B) | The boronic acid group is electron-withdrawing and will deshield the adjacent proton. |

| ~ 7.2 - 7.4 | m | 6H | Ar-H (benzyl) + Ar-H | The five protons of the benzyl phenyl ring will appear in this region. One of the protons on the main phenyl ring will also likely fall in this multiplet. |

| ~ 7.1 | d | 1H | Ar-H | Aromatic proton on the main phenyl ring. |

| ~ 4.3 - 4.5 | s | 2H | CH₂ (benzyl) | Methylene protons adjacent to the sulfonamide nitrogen and the phenyl group. Expected to be a singlet as there are no adjacent protons. |

| ~ 2.3 - 2.4 | s | 3H | CH₃ | Methyl group on the aromatic ring. |

| Not observed | - | - | B(OH)₂, NH | These acidic protons will exchange with the deuterated solvent and will not be visible. |

Table 3: Predicted ¹³C NMR Data (in CD₃OD, 100 MHz)

| Predicted δ (ppm) | Assignment | Rationale |

| ~ 140 - 145 | Ar-C (C-S) | Aromatic carbon directly attached to the electron-withdrawing sulfonyl group will be deshielded. |

| ~ 135 - 140 | Ar-C (C-CH₃) | Quaternary carbon attached to the methyl group. |

| ~ 130 - 135 | Ar-C (benzyl) | Quaternary carbon of the benzyl ring. |

| ~ 125 - 135 | Ar-CH | Aromatic methine carbons. The specific shifts will depend on their position relative to the substituents. |

| Not observed | Ar-C (C-B) | The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation caused by the boron nucleus. |

| ~ 45 - 50 | CH₂ (benzyl) | Aliphatic carbon of the benzyl methylene group. |

| ~ 20 - 22 | CH₃ | Aliphatic carbon of the methyl group. |

Visualization of the NMR Logic:

Sources

- 1. sciex.com [sciex.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

safety, handling, and storage of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

An In-depth Technical Guide to the Safe Handling and Storage of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid was not publicly available. The following information is synthesized from safety data for structurally related arylboronic acids and general best practices for laboratory chemical safety. It is imperative for all users to conduct a thorough risk assessment for their specific experimental conditions and to consult the supplier-specific SDS upon receipt of the chemical.

Introduction: Understanding the Compound

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is a specialized organic compound with applications in synthetic chemistry, particularly in cross-coupling reactions. Its structure, featuring a boronic acid functional group, a sulfonamide linker, and aromatic rings, dictates its reactivity and also informs its potential physiological and chemical hazards. This guide provides a comprehensive overview of the safety protocols, handling procedures, and storage requirements necessary to work with this compound in a research and development setting.

The boronic acid moiety is a known Lewis acid and can participate in various chemical interactions. While essential for its synthetic utility, this functionality also necessitates careful handling to avoid unwanted reactions and potential biological effects. Arylboronic acids have been noted as being potentially weakly mutagenic, which underscores the need for stringent safety measures to minimize exposure.[1]

Hazard Identification and Risk Assessment

Based on data from analogous compounds, 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid should be treated as a hazardous substance. The primary risks are associated with its irritant and potentially corrosive properties.

Potential Health Effects:

-

Eye Contact: Expected to cause serious eye irritation or damage.[2][3] Direct contact with the powder or solutions can lead to pain, redness, and in severe cases, chemical burns.

-

Skin Contact: May cause skin irritation, and prolonged contact could lead to more severe conditions like burns.[2][3]

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[2][3]

-

Ingestion: While the specific toxicity is unknown, ingestion is likely to be harmful.

Chemical Hazards:

-

Reactivity: Generally stable under recommended storage conditions.[4][5] However, it is incompatible with strong oxidizing agents.[4][5]

-

Decomposition: Organoboronic acids can be susceptible to decomposition, particularly through protodeboronation, where the carbon-boron bond is cleaved.[6] This can be influenced by factors such as pH and the presence of certain metals.[1]

Hazard Summary Table

| Hazard Classification | Description | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | Causes skin irritation.[3] May cause severe skin burns in concentrated forms or with prolonged contact.[4] | Danger/Warning | |

| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[3] | Danger | |

| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation of dust.[3] | Warning |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls:

-

Ventilation: All work with 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid, especially when handling the solid, should be conducted in a well-ventilated area.[2][7][8] A certified chemical fume hood is highly recommended to control airborne dust and vapors.[7]

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[7][9]

Personal Protective Equipment (PPE):

The following PPE is mandatory for handling this compound:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[7][9] | Protects eyes from dust particles and potential splashes.[9] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[7][9] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[9] |

| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[9] | Protects skin from accidental spills and contact. |

| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2][9] | Minimizes the risk of respiratory tract irritation.[9] |

PPE Selection and Use Workflow

Caption: Workflow for PPE selection, donning, and doffing.

Safe Handling and Experimental Protocols

Adherence to strict operational protocols is essential for the safe handling of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid.

General Handling Precautions:

-

Minimize dust generation and accumulation.[2] Use appropriate tools, such as a spatula, for transfers.[9]

-

Avoid breathing dust, vapor, mist, or gas.[2]

-

Avoid contact with eyes, skin, and clothing.[2]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

-

Do not eat, drink, or smoke in the laboratory.[7]

Step-by-Step Handling Procedure:

-

Preparation: Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered. Confirm the functionality and accessibility of the nearest eyewash station and safety shower.[7]

-

Donning PPE: Put on all required personal protective equipment as outlined in the PPE section before handling the chemical.

-

Chemical Transfer:

-

Carefully open the container, avoiding any sudden movements that could create airborne dust.

-

Use a clean spatula to transfer the desired amount of the solid compound into a suitable, tared container.

-

Keep the container of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid tightly closed when not in use.[2][9]

-

-

Post-Handling:

-

Clean the work area to remove any residual chemical.

-

Properly dispose of any contaminated materials (e.g., weighing paper, pipette tips) as hazardous waste.[9]

-

Doff PPE in the correct order to prevent cross-contamination.

-

Wash hands thoroughly.

-

Storage and Stability

Proper storage is critical to maintain the integrity of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid and to prevent hazardous situations.

Storage Conditions:

-

Environment: Keep in a dry, cool, and well-ventilated place.[8] A recommended storage temperature is often 2-8°C.[10]

-

Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, as well as foodstuff containers.[4][8]

-

Atmosphere: Some boronic acids are sensitive to air and moisture.[5] While specific data for this compound is not available, storage under an inert atmosphere (e.g., nitrogen or argon) is a prudent measure to prevent degradation.

Emergency Procedures: Spills and Exposure

Pre-planning for emergencies is a critical component of laboratory safety.

In Case of Exposure:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[2]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Spill Response Protocol:

The response to a spill depends on its size and location.

-

Small Spills (in a fume hood):

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[7]

-

Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][7]

-